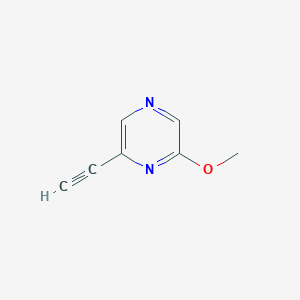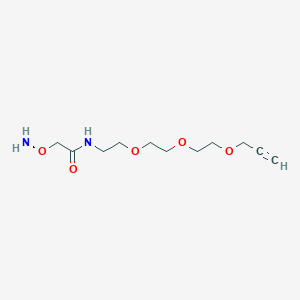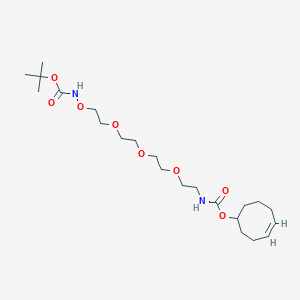
Ald-benzyl-amide-PEG3-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ald-benzyl-amide-PEG3-propargyl is a heterobifunctional polyethylene glycol (PEG) derivative. It features a terminal alkyne functional group (-C≡CH) and is used extensively in bioconjugation and drug delivery applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzyl-amide-PEG3-propargyl involves the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol. Subsequent chain-end modification of the heterobifunctional PEG affords the desired compound . The carboxyl group of the bifunctional PEG is modified into a propargyl group, and other functional groups such as hydroxyl, carboxyl, mercapto, or hydrazide can be introduced .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale polymerization and modification processes. These methods ensure high purity and yield, making the compound suitable for various biomedical applications .
Análisis De Reacciones Químicas
Types of Reactions
Ald-benzyl-amide-PEG3-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click reaction.
Substitution Reactions: The propargylic unit can undergo nucleophilic substitution reactions, often catalyzed by Lewis acids or transition metals.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Lewis Acids: Such as BF3·Et2O, used in propargylic substitution reactions.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Propargyl Compounds: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ald-benzyl-amide-PEG3-propargyl has a wide range of applications in scientific research:
Bioconjugation: The alkyne group serves as a versatile handle for attaching biomolecules like antibodies, peptides, and small molecules.
Drug Delivery: Used in the development of PEGylated liposomes and nanoparticles for targeted drug delivery.
PEGylation: Enhances the solubility, stability, and circulation time of drugs and proteins.
Mecanismo De Acción
The mechanism of action of Ald-benzyl-amide-PEG3-propargyl involves its terminal alkyne group, which participates in click chemistry reactions to form stable covalent bonds with azides. This allows for precise bioconjugation and targeted drug delivery . The propargylic unit can also undergo substitution reactions, providing a handle for further synthetic transformations .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG: Another PEG derivative with a terminal alkyne group, used in similar applications.
Ald-CH2-PEG-propargyl: A related compound with a slightly different structure, also used in bioconjugation.
Uniqueness
Ald-benzyl-amide-PEG3-propargyl is unique due to its combination of a benzyl amide group and a propargyl group, which provides enhanced versatility in bioconjugation and drug delivery applications .
Propiedades
IUPAC Name |
4-formyl-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-8-21-10-12-23-13-11-22-9-7-18-17(20)16-5-3-15(14-19)4-6-16/h1,3-6,14H,7-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCUJQUKYIOADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114712.png)




